Dhx9-IN-2
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Overview
Description
DHX9-IN-2 is a small molecule inhibitor targeting ATP-dependent RNA helicase A (DHX9). This compound has shown significant anticancer and antitumor activity, making it a promising candidate for cancer research .
Preparation Methods
The preparation of DHX9-IN-2 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL. For in vivo formulations, 50 μL of the DMSO solution is mixed with 300 μL of polyethylene glycol 300 (PEG300), followed by the addition of 50 μL of Tween 80 and 600 μL of double-distilled water (ddH2O) .
Chemical Reactions Analysis
DHX9-IN-2 primarily undergoes reactions involving RNA and DNA structures. It interacts with double-stranded and single-stranded DNA/RNA, DNA/RNA hybrids (R-loops), circular RNA, and DNA/RNA G-quadruplexes . The compound’s inhibition of DHX9 leads to the accumulation of RNA/DNA secondary structures, inducing replication stress and apoptosis in cancer cells .
Scientific Research Applications
DHX9-IN-2 has been extensively studied for its potential in cancer therapy. It has shown efficacy in inducing replication stress and apoptosis in microsatellite instable colorectal cancer cells . Additionally, it has been found to trigger tumor-intrinsic antiviral signaling and alter transcription and DNA replication in cancer cells, leading to the formation of R-loops and compromising genome stability . These properties make this compound a valuable tool for studying cancer biology and developing new therapeutic strategies.
Mechanism of Action
DHX9-IN-2 exerts its effects by inhibiting the ATP-dependent RNA helicase A (DHX9). This inhibition leads to the accumulation of double-stranded RNA and R-loops, triggering tumor-intrinsic innate immunity and replication stress . The compound also affects the phosphorylation of DHX9, which is involved in spliceosome, RNA transport, and mRNA surveillance pathways . These molecular events contribute to the compound’s anticancer activity.
Comparison with Similar Compounds
DHX9-IN-2 is unique in its selective inhibition of DHX9, making it a potent anticancer agent. Similar compounds targeting RNA helicases include Rifabutin, ML264, Fludarabine Phosphate, Anisomycin, AVG-233, and Pemetrexed disodium . this compound stands out due to its specific action on DHX9 and its ability to induce replication stress and apoptosis selectively in microsatellite instable colorectal cancer cells .
Properties
Molecular Formula |
C18H16ClN3O3S2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-4-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-11-4-3-5-20-17(11)12-6-16(26-10-12)18(23)21-14-7-13(19)8-15(9-14)22-27(2,24)25/h3-10,22H,1-2H3,(H,21,23) |
InChI Key |
VDGNPEFFHQRGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CSC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
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